11β-HSD1 Selectivity vs. Carbenoxolone
A fundamental differentiator of INCB13739 is its stringent target selectivity. It achieves >1,000-fold selectivity for 11β-HSD1 over 11β-HSD2, the mineralocorticoid receptor, and the glucocorticoid receptor at a concentration of 5 µM . In stark contrast, carbenoxolone, a frequently used reference compound, is a non-selective inhibitor with an IC50 of 753.1 nM for human 11β-HSD1 and an even lower IC50 of 379.6 nM for human 11β-HSD2, meaning it inhibits the 'off-target' isoform more potently [1]. This non-selectivity of carbenoxolone is a well-known liability, as 11β-HSD2 inhibition leads to mineralocorticoid excess and hypertension.
Carbenoxolone: IC50 753 nM (11β-HSD1), 380 nM (11β-HSD2)
| Evidence Dimension | Selectivity ratio (11β-HSD1 vs 11β-HSD2 inhibition) |
|---|---|
| Target Compound Data | >1000-fold selective for 11β-HSD1 (no significant 11β-HSD2 inhibition at 5 µM) |
| Comparator Or Baseline | Carbenoxolone: IC50 of 753.1 nM (11β-HSD1) and 379.6 nM (11β-HSD2), representing a ratio of approximately 0.5-fold |
| Quantified Difference | >2000-fold difference in selectivity ratios |
| Conditions | Human recombinant enzyme assays (HTRF); selectivity assessed against a panel of related enzymes and receptors. |
Why This Matters
The exceptional selectivity eliminates the risk of 11β-HSD2-mediated mineralocorticoid side effects, a critical consideration for chronic metabolic disease models.
- [1] Kratschmar DV, Vuorinen A, Da Cunha T, et al. Figure 4: Activity of carbenoxolone (CBX) on mouse and human 11β-HSD1 and 11β-HSD2. Transl Psychiatry. 2016;6:e745. View Source
